molecular formula C7H7FN2O2 B597029 Methyl 2-amino-5-fluoronicotinate CAS No. 1211535-54-4

Methyl 2-amino-5-fluoronicotinate

Cat. No.: B597029
CAS No.: 1211535-54-4
M. Wt: 170.143
InChI Key: VGRWKPZLCURFIP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-5-fluoronicotinate involves several steps. One common method includes the reaction of isopropylamine with sulfonic chloride acid and triethylamine in 1,2-dichloroethane at 0-10°C for 10 minutes. This is followed by the addition of methyl 2-amino-5-fluoropyridine-3-carboxylate and heating the mixture at 35°C for 30 minutes. Finally, the mixture is treated with trichlorophosphate in 1,2-dichloroethane at 35-55°C .

Industrial Production Methods

Industrial production methods for this compound are typically scaled-up versions of laboratory synthesis, involving similar reaction conditions but with optimized parameters for large-scale production. These methods ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-fluoronicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a substituted pyridine derivative, while oxidation can produce a pyridine N-oxide .

Scientific Research Applications

Methyl 2-amino-5-fluoronicotinate is utilized in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: As a precursor in the development of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.

    Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-fluoronicotinate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the amino group can participate in hydrogen bonding and other interactions. These properties make it a valuable tool in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 2-amino-5-fluoronicotinate include:

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both an amino group and a fluorine atom allows for versatile chemical modifications and interactions, making it a valuable compound in various research fields .

Properties

IUPAC Name

methyl 2-amino-5-fluoropyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2O2/c1-12-7(11)5-2-4(8)3-10-6(5)9/h2-3H,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGRWKPZLCURFIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N=CC(=C1)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60855775
Record name Methyl 2-amino-5-fluoropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60855775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211535-54-4
Record name Methyl 2-amino-5-fluoropyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60855775
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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